![molecular formula C24H29ClO7 B1666928 Bexagliflozin CAS No. 1118567-05-7](/img/structure/B1666928.png)
Bexagliflozin
Vue d'ensemble
Description
Bexagliflozin is an antidiabetic medication used to improve glycemic control in adults with type 2 diabetes . It works in the kidneys to prevent the absorption of glucose (blood sugar), which helps lower the blood sugar level .
Synthesis Analysis
Bexagliflozin is a highly selective human SGLT2 inhibitor of the benzyl benzene C-glycoside class . An industrially feasible and economically viable process for the preparation of Bexagliflozin has been described in patent WO2018207113A1 .Molecular Structure Analysis
Bexagliflozin has a molecular formula of C24H29ClO7 and an average mass of 464.936 Da .Chemical Reactions Analysis
Bexagliflozin is a highly selective human SGLT2 inhibitor of the benzyl benzene C-glycoside class, having a 2435-fold selectivity for SGLT2 in comparison to SGLT1 .Physical And Chemical Properties Analysis
The physical and chemical properties of Bexagliflozin include a density of 1.4±0.1 g/cm3, a boiling point of 671.0±55.0 °C at 760 mmHg, and a molar refractivity of 119.0±0.4 cm3 .Applications De Recherche Scientifique
Cardiovascular Impact
Bexagliflozin has been evaluated for its effects in patients with type 2 diabetes at an increased risk of cardiovascular events. In the Bexagliflozin Efficacy and Safety Trial (BEST), patients with established cardiovascular disease, heart failure, or multiple cardiovascular risk factors were observed. The primary focus was the change in HbA1c levels, with secondary endpoints including changes in systolic blood pressure, weight loss, and hospitalization for heart failure or cardiovascular death (McMurray et al., 2020).
Metabolic Effects
Another study evaluated bexagliflozin as an adjunct to metformin for treating type 2 diabetes. The focus was on the placebo-adjusted change in HbA1c from baseline to week 24, along with changes in systolic blood pressure, fasting plasma glucose, and body mass. This provided insights into bexagliflozin's effectiveness in glycemic control when used with metformin (Halvorsen et al., 2020).
Metabolism and Disposition
In a study exploring the metabolism and disposition of bexagliflozin, it was found that bexagliflozin undergoes oxidation and glucuronidation to form six principal metabolites in humans. The study provides a comprehensive understanding of the pharmacokinetic profile of bexagliflozin, which is crucial for its therapeutic application (Zhang et al., 2020).
Application in Veterinary Medicine
Research has also explored the use of bexagliflozin in veterinary medicine, particularly its effect on glycemic control in diabetic cats. This study highlights the potential of bexagliflozin in managing diabetes in animals, suggesting its broader therapeutic applications beyond human medicine (Benedict et al., 2022).
General Overview and Extra-Glycemic Effects
A comprehensive overview of bexagliflozin, particularly its extra-glycemic effects, provides insights into its role in managing type 2 diabetes and its potential benefits for patients with chronic kidney disease and heart failure with reduced ejection fraction. This review discusses the broader clinical implications of bexagliflozin's use beyond glycemic control (Azzam et al., 2021).
Safety And Hazards
Bexagliflozin may cause ketoacidosis, a serious, potentially life-threatening condition. It may also cause serious side effects such as an increased incidence for surgery to remove parts of the legs or feet, decreases in blood pressure due to excessive loss of water and sodium from the body, serious infections in the genital region, very low blood sugar levels when used in combination with insulin or medications that increase insulin in the body, and serious urinary tract infections .
Propriétés
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCRKOKVYTVOLU-SJSRKZJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bexagliflozin | |
CAS RN |
1118567-05-7 | |
Record name | Bexagliflozin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118567057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bexagliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12236 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BEXAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY00JF42FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.